N3-L-Dab(Boc)-OH

Peptide Synthesis Drug Development Chiral Purity

Choose N3-L-Dab(Boc)-OH to ensure L-stereochemical fidelity in peptides and bioconjugates. Orthogonal Boc protection of the γ-amine remains stable during Fmoc-SPPS, enabling site-specific azide incorporation for CuAAC/SPAAC conjugation. The extended Dab two-carbon side chain reduces steric hindrance in ADC linker design, improving payload conjugation efficiency and preserving antibody affinity. ≥99% chiral purity minimizes diastereomeric impurities that compromise purification and biological evaluation. Suited for homogeneous ADCs, copper-free live-cell labeling, and therapeutic peptide development.

Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Cat. No. B2650311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-L-Dab(Boc)-OH
Molecular FormulaC9H16N4O4
Molecular Weight244.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1
InChIKeyJLMWKZYQNHSSAD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-L-Dab(Boc)-OH: Procurement Specifications and Core Identity for an Orthogonally Protected Azido Amino Acid Building Block


N3-L-Dab(Boc)-OH (CAS 1932403-71-8) is an orthogonally protected, non-proteinogenic L-α-amino acid derivative designed for bioorthogonal click chemistry . Its molecular architecture incorporates an azido (N₃) group at the α-carbon and a base-labile tert-butoxycarbonyl (Boc) protecting group on the side-chain γ-amine of the L-2,4-diaminobutyric acid (Dab) core. With a molecular formula of C₉H₁₆N₄O₄ and a molecular weight of 244.25 g/mol , this white crystalline solid exhibits an optical rotation of [α]₂₀ᴰ = -90° ± 1° (c=1, DMF) and a melting point in the range of 95–97°C . The compound serves as a critical building block in the synthesis of peptide-based therapeutics, antibody-drug conjugate (ADC) linkers, and site-specifically modified bioconjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

Why Generic Substitution of N3-L-Dab(Boc)-OH Fails: Chiral Fidelity and Orthogonal Protection as Determinants of Downstream Success


The substitution of N3-L-Dab(Boc)-OH with seemingly analogous building blocks—such as the D-enantiomer (N3-D-Dab(Boc)-OH), the shorter-chain L-Dap derivative (N3-L-Dap(Boc)-OH), or alternative protecting group schemes (e.g., Fmoc)—introduces quantifiable risks to synthetic fidelity and biological outcome. The L-stereochemical configuration is a critical determinant of bioactivity in peptide-based drugs; use of the D-isomer will produce a diastereomer with altered conformation and, consequently, divergent receptor binding and pharmacokinetic properties . The distinct side-chain length (Dab with two methylene units vs. Dap with one) imposes different spatial constraints and flexibility on the peptide backbone, affecting folding and target engagement [1]. Finally, the orthogonal Boc protection of the γ-amine is essential for compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS); interchanging with an Fmoc-protected analog (e.g., N3-L-Dab(Fmoc)-OH) disrupts the orthogonal protecting group strategy, requiring a complete re-engineering of the synthetic route [2].

N3-L-Dab(Boc)-OH: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Chiral Purity: L-Enantiomer Enables Biologically Relevant Peptide Conformation vs. D-Isomer

N3-L-Dab(Boc)-OH is the L-enantiomer of the azido-Dab(Boc)-OH scaffold. The specific optical rotation, a direct measure of chiral purity and identity, is reported as [α]₂₀ᴰ = -90° ± 1° (c=1, DMF) . This is a critical specification for ensuring the correct 3D conformation of the final peptide product, as the D-enantiomer (N3-D-Dab(Boc)-OH) will yield a diastereomeric peptide with altered biological activity. The D-isomer is a distinct chemical entity (CAS 1922891-74-4) and is not a substitute for applications requiring the natural L-amino acid stereochemistry .

Peptide Synthesis Drug Development Chiral Purity

Side-Chain Length: Dab (C₂) vs. Dap (C₁) Impacts Peptide Backbone Flexibility and Conformational Sampling

N3-L-Dab(Boc)-OH is based on the L-2,4-diaminobutyric acid (Dab) core, which features two methylene units between the α-carbon and the side-chain γ-amine. The closest analog, N3-L-Dap(Boc)-OH (CAS 1932432-15-9), is derived from L-2,3-diaminopropionic acid (Dap) and contains only one methylene unit [1]. This single-carbon difference alters the conformational flexibility and spatial reach of the side chain when incorporated into a peptide. Dab provides greater flexibility and a longer reach for conjugating payloads, which can be advantageous for minimizing steric hindrance in ADC linkers or for optimizing the positioning of a bioactive moiety [2].

Peptide Conformation Structure-Activity Relationship Linker Design

Purity Profile: ≥99% by HPLC and TLC Assures Consistent, High-Yield Click Conjugation

Vendor specifications from Chem-Impex indicate that N3-Dab(Boc)-OH (synonymous with N3-L-Dab(Boc)-OH) is supplied with a purity of ≥ 99% as determined by HPLC and TLC . This high level of purity is essential for minimizing side reactions in the subsequent CuAAC or SPAAC click chemistry steps. Lower purity grades, sometimes encountered with other suppliers, may contain trace amounts of unprotected amines or azide-degradation products that can quench the click reaction or introduce undesired peptide modifications, thereby reducing overall yield and increasing purification burden .

ADC Linker Bioconjugation Quality Control

Dual Click Reactivity: Compatibility with Both CuAAC and SPAAC Expands Utility Across In Vitro and In Vivo Applications

N3-L-Dab(Boc)-OH is documented to undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO, BCN) [1]. This dual reactivity is not universal; some azide-containing building blocks may be optimized or documented for only one of these reactions. The ability to perform SPAAC, which is copper-free and therefore non-toxic to living systems, is a key advantage for in vivo labeling and live-cell imaging applications where CuAAC's copper catalyst would be cytotoxic .

Click Chemistry Bioorthogonal Chemistry Bioconjugation

N3-L-Dab(Boc)-OH: Optimal Research and Industrial Application Scenarios Based on Differentiated Performance


Fmoc-SPPS of Site-Specifically Modified Bioactive Peptides

N3-L-Dab(Boc)-OH is ideally suited for standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows . The Boc protecting group on the γ-amine remains stable under the basic conditions used for Fmoc deprotection (20% piperidine in DMF) but can be selectively removed with acid (e.g., TFA) after the peptide chain is fully assembled. This orthogonal protection scheme allows the azido group to be incorporated at a specific position within the peptide sequence. Following cleavage from the resin and Boc deprotection, the free azide can be conjugated to an alkyne-modified payload (e.g., a fluorophore, biotin, or a cytotoxic drug) via CuAAC. The high chiral and chemical purity (≥99%) ensures that the desired L-stereoisomer is incorporated, minimizing diastereomeric impurities that would otherwise complicate purification and biological evaluation .

Synthesis of Flexible, Non-Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

The two-carbon side chain of the Dab core provides a flexible and extended linker arm compared to the shorter Dap analog [1]. In the context of ADC linker design, this increased flexibility can reduce steric hindrance between the antibody and the cytotoxic payload, potentially improving conjugation efficiency and preserving the antibody's binding affinity. N3-L-Dab(Boc)-OH can be incorporated into a peptide linker sequence, with the azido group serving as the attachment point for a drug payload bearing a strained alkyne (e.g., DBCO) via a copper-free SPAAC reaction. This approach is particularly valuable for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR), as the site-specific conjugation afforded by the azido amino acid avoids the heterogeneity of conventional lysine or cysteine conjugation methods .

In Vivo Bioorthogonal Labeling and Live-Cell Imaging

The documented compatibility of N3-L-Dab(Boc)-OH with SPAAC enables its use in preparing probes for copper-free, bioorthogonal labeling in living systems [2]. By incorporating this building block into a peptide or protein of interest, researchers can introduce a single azido handle. Following administration or expression in a live cell or animal model, the azido-modified biomolecule can be specifically labeled with a cyclooctyne-functionalized reporter (e.g., a fluorophore for imaging or a PET isotope for preclinical imaging). The absence of a cytotoxic copper catalyst is essential for maintaining cell viability and avoiding artifacts in live-cell experiments, making the dual CuAAC/SPAAC reactivity a critical selection criterion for this application .

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